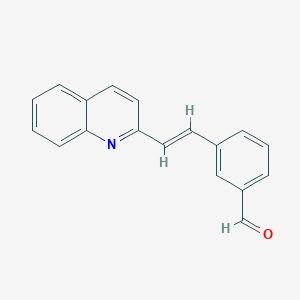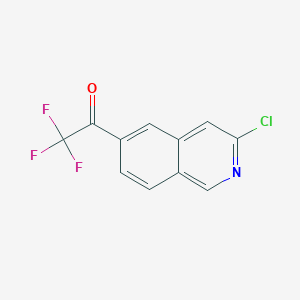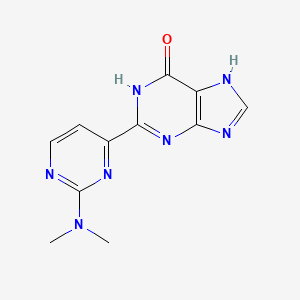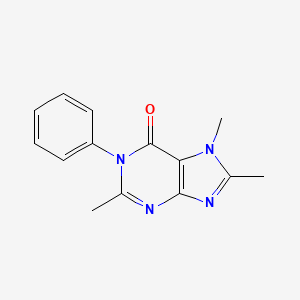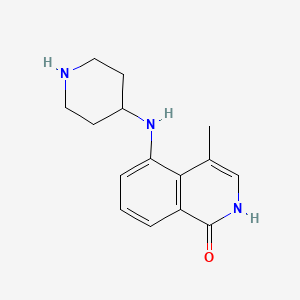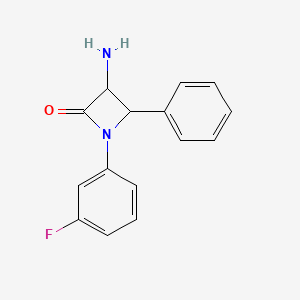![molecular formula C18H14O2 B11858654 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one CAS No. 114208-70-7](/img/structure/B11858654.png)
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is a complex organic compound belonging to the class of indeno[2,1-b]pyrans This compound is characterized by its unique fused ring structure, which includes a phenyl group and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one typically involves a multi-step process. One common method involves the reaction of phthalaldehyde with 2-(1-phenylethylidene) malononitrile in the presence of a base such as triethylamine (Et3N) in dimethylformamide (DMF) solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization from ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyran ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photochromic reactions, where it changes color upon exposure to light. This property is attributed to the reversible formation of colored isomers through the excitation of singlet and triplet states . The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
3-Phenyl-3H-naphtho[2,1-b]pyran: Similar structure but with a naphthalene ring instead of an indene ring.
2-Oxo-4-phenyl-2,5-dihydroindeno[1,2-b]pyran-3-carbonitrile: Another indeno[2,1-b]pyran derivative with a nitrile group.
Uniqueness: 3-Phenyl-4,9-dihydroindeno[2,1-b]pyran-2(3H)-one is unique due to its specific fused ring structure and the presence of a phenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
114208-70-7 |
|---|---|
Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
3-phenyl-4,9-dihydro-3H-indeno[2,1-b]pyran-2-one |
InChI |
InChI=1S/C18H14O2/c19-18-15(12-6-2-1-3-7-12)11-16-14-9-5-4-8-13(14)10-17(16)20-18/h1-9,15H,10-11H2 |
InChI Key |
BPPPHWGFPKNDEM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC2=C1C3=CC=CC=C3C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one](/img/structure/B11858573.png)
